molecular formula C22H31NS2 B13767096 ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- CAS No. 7799-35-1

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL-

Katalognummer: B13767096
CAS-Nummer: 7799-35-1
Molekulargewicht: 373.6 g/mol
InChI-Schlüssel: CEIPSXIKBHCSKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- is a complex organic compound with a unique structure that includes ethylamine, butylthio, and tolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(p-Tolyl)ethylamine with butylthiol and other reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

7799-35-1

Molekularformel

C22H31NS2

Molekulargewicht

373.6 g/mol

IUPAC-Name

2-[(4-butylsulfanylphenyl)-(4-methylphenyl)methyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C22H31NS2/c1-5-6-16-24-21-13-11-20(12-14-21)22(25-17-15-23(3)4)19-9-7-18(2)8-10-19/h7-14,22H,5-6,15-17H2,1-4H3

InChI-Schlüssel

CEIPSXIKBHCSKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)SCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.